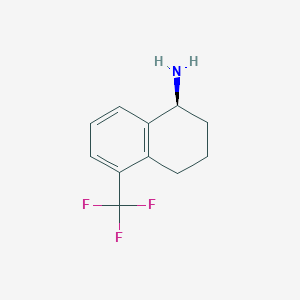
(S)-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves multiple steps. One common method includes the trifluoromethylation of a suitable precursor, followed by amination and subsequent hydrochloride salt formation. The reaction conditions often involve the use of trifluoromethylating agents, such as trifluoromethyl phenyl sulfone, under photoredox catalyst-free conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
(S)-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic reagents like sodium azide and thiols are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include trifluoromethylated ketones, amine derivatives, and substituted trifluoromethyl compounds.
Aplicaciones Científicas De Investigación
(S)-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of (S)-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact effectively with biological membranes and enzymes. The exact pathways and molecular targets are still under investigation, but the compound is believed to modulate various biochemical processes through its unique chemical structure .
Comparación Con Compuestos Similares
Similar Compounds
- Trifluoromethyl phenyl sulfone
- Trifluoromethyl ketones
- α-(trifluoromethyl)styrenes
Uniqueness
(S)-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride stands out due to its specific structural features, such as the tetrahydronaphthalen-1-amine core and the presence of the trifluoromethyl group. These features confer unique chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C11H12F3N |
|---|---|
Peso molecular |
215.21 g/mol |
Nombre IUPAC |
(1S)-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)9-5-1-4-8-7(9)3-2-6-10(8)15/h1,4-5,10H,2-3,6,15H2/t10-/m0/s1 |
Clave InChI |
XUESMNDRBJCKCK-JTQLQIEISA-N |
SMILES isomérico |
C1C[C@@H](C2=C(C1)C(=CC=C2)C(F)(F)F)N |
SMILES canónico |
C1CC(C2=C(C1)C(=CC=C2)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





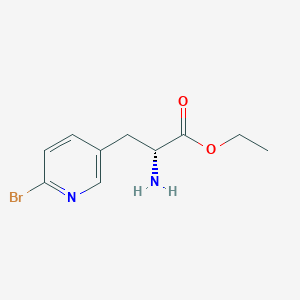
![2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonyl chloride](/img/structure/B12970391.png)
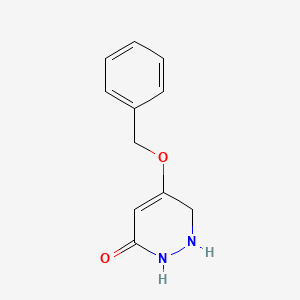
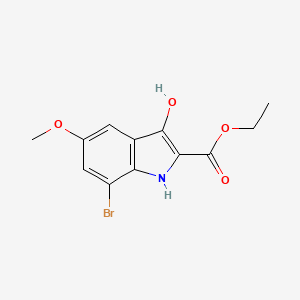

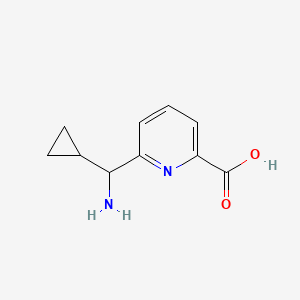
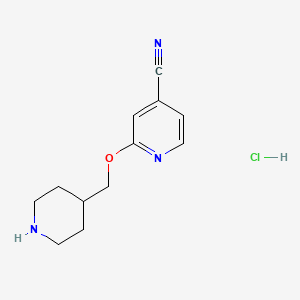
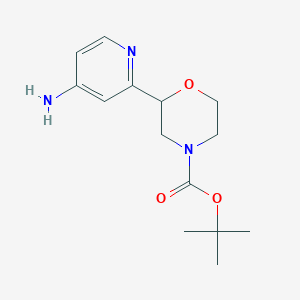
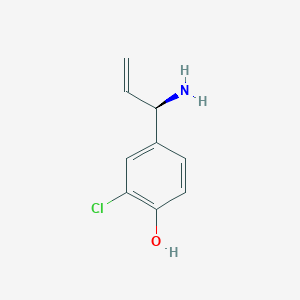
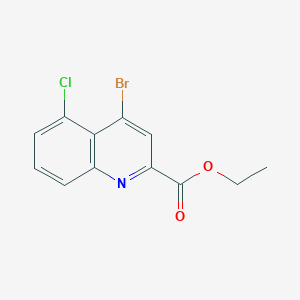
![(R)-1-((3R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-3-yl)ethanol](/img/structure/B12970466.png)
